3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN3/c1-7(2,3)6-9-5(4-8)10-11-6/h4H2,1-3H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBHDGPCPSLOKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=N1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Tert Butyl 5 Chloromethyl 4h 1,2,4 Triazole
De Novo Synthetic Routes to the 4H-1,2,4-Triazole Core with Specific 3-tert-butyl and 5-chloromethyl Substituents
De novo synthesis, or the construction of the heterocyclic ring from acyclic precursors, is a primary strategy for preparing highly functionalized 1,2,4-triazoles. These methods allow for the precise placement of substituents by selecting appropriately derivatized starting materials.
Cyclization Reactions Utilizing Precursors for the 1,2,4-Triazole (B32235) Moiety
The formation of the 1,2,4-triazole ring system can be achieved through various cyclization strategies, each employing different precursor molecules to build the N-C-N-N-C core structure.
A well-established method for synthesizing 1,2,4-triazoles is the 1,3-dipolar cycloaddition reaction between nitrilimines and nitriles. researchgate.netnih.gov Nitrilimines are typically generated in situ from hydrazonoyl chlorides in the presence of a base. organic-chemistry.org For the synthesis of 3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole, this approach would involve the reaction of a pivaloyl-derived hydrazonoyl chloride with chloroacetonitrile.
The reaction proceeds via the base-mediated formation of the nitrilimine intermediate from the hydrazonoyl chloride. This highly reactive 1,3-dipole then undergoes a [3+2] cycloaddition with the nitrile component. The choice of reactants dictates the final substitution pattern, with the R¹ group of the hydrazonoyl chloride ending up at the C3 position and the R² group of the nitrile at the C5 position.
Table 1: Representative Reaction Conditions for Triazole Synthesis via Hydrazonoyl Chlorides and Nitriles
| Precursor 1 | Precursor 2 | Catalyst/Base | Solvent | Temperature | Yield | Reference |
| Aryl Hydrazonoyl Chloride | Aryl/Alkyl Nitrile | Yb(OTf)₃ | Toluene (B28343) | Reflux | Good | researchgate.netnih.gov |
| Aryl Hydrazonoyl Chloride | Aliphatic/Aromatic Oxime | Triethylamine (B128534) | Not specified | Not specified | Good | organic-chemistry.org |
| N,N-dialkylhydrazone (in situ hydrazonoyl chloride generation) | Nitrile | NCS, DBU | Dichloroethane | 60 °C | High | rsc.org |
Note: This table presents generalized conditions from the literature for analogous reactions.
Another robust route to 3,5-disubstituted 1,2,4-triazoles involves the condensation and cyclization of amidrazones with carboxylic acid derivatives. frontiersin.orgnih.gov To obtain the target molecule, pivalamidrazone (containing the tert-butyl precursor) would be reacted with a derivative of chloroacetic acid, such as chloroacetyl chloride or chloroacetic anhydride.
The reaction mechanism involves the initial acylation of the unsubstituted nitrogen of the amidrazone by the carboxylic acid derivative, followed by a dehydrative cyclization to form the triazole ring. This method offers high regioselectivity, as the amidrazone provides the N-C-N fragment and the carboxylic acid derivative provides the C-N fragment of the final ring. Various catalysts, such as HClO₄-SiO₂, can be employed to facilitate the reaction, sometimes under solvent-free conditions. nih.gov
Table 2: Conditions for Triazole Synthesis from Amidrazones
| Amidrazone | Carboxylic Acid Derivative | Catalyst/Conditions | Yield | Reference |
| Substituted Amidrazone | Anhydride | HClO₄-SiO₂, Solvent-free | 55-95% | nih.gov |
| Amidrazone | Aldehyde (via in situ oxidation) | p-toluenesulfonic acid | Moderate-Good | alaqsa.edu.ps |
| C-glucosyl formamidrazone | Aromatic acid chloride | Not specified | 62-92% | frontiersin.org |
Note: This table illustrates general conditions for the synthesis of 1,2,4-triazoles using amidrazone precursors.
One-pot multicomponent reactions are highly efficient for generating molecular diversity and are well-suited for the synthesis of substituted triazoles. organic-chemistry.org A general and highly regioselective one-pot process for 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. isres.orgresearchgate.net While this typically yields N1-substituted triazoles, modifications can provide pathways to NH-triazoles.
For the target compound, a plausible one-pot strategy could involve the copper-catalyzed cascade reaction of an amide (pivalamide) and a nitrile (chloroacetonitrile). frontiersin.orgnih.gov Such methods often utilize an oxidant like molecular oxygen and proceed through addition, oxidation, and cyclization steps to furnish the 3,5-disubstituted 1,2,4-triazole. frontiersin.orgnih.gov These reactions benefit from operational simplicity and often result in high yields. nih.govnih.gov
Introduction of the tert-butyl Group at Position 3
While building the ring with the substituent already in place is common, an alternative strategy involves the late-stage functionalization of a pre-formed triazole core. Introducing a tert-butyl group at the C3 position of a 5-(chloromethyl)-4H-1,2,4-triazole precursor is challenging due to the steric bulk of the tert-butyl group and the potential for competing reactions.
A potential, though less common, route could involve a metal-catalyzed cross-coupling reaction. This would necessitate a precursor such as 3-halo-5-(chloromethyl)-4H-1,2,4-triazole. The coupling partner could be a tert-butyl organometallic reagent, like tert-butylzinc chloride or tert-butylmagnesium chloride, in a Negishi or Kumada-type coupling. However, direct C-H activation and subsequent tert-butylation of the triazole ring at C3 remains a synthetically difficult transformation.
Regioselective Installation of the Chloromethyl Group at Position 5
A more feasible late-stage functionalization approach involves introducing the chloromethyl group onto a pre-existing 3-tert-butyl-4H-1,2,4-triazole ring. This can be achieved through a two-step sequence involving hydroxymethylation followed by chlorination.
Hydroxymethylation: The triazole can be reacted with formaldehyde (B43269) (or paraformaldehyde) under basic or acidic conditions to install a hydroxymethyl group at the C5 position. The C5 position of 1,2,4-triazoles can be deprotonated with a suitable base to generate a nucleophile that attacks formaldehyde. acs.org
Chlorination: The resulting 3-tert-butyl-5-(hydroxymethyl)-4H-1,2,4-triazole can then be converted to the target chloromethyl derivative using standard chlorinating agents. Reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are effective for this transformation, replacing the hydroxyl group with a chlorine atom via a nucleophilic substitution mechanism.
This regioselective approach takes advantage of the inherent reactivity of the C5 position of the triazole ring and provides a controlled method for installing the chloromethyl functionality. nih.gov
Table 3: Common Reagents for Functional Group Interconversion
| Transformation | Reagent | Typical Conditions |
| R-OH → R-CH₂OH | Formaldehyde (HCHO) | Base or acid catalyst |
| R-CH₂OH → R-CH₂Cl | Thionyl Chloride (SOCl₂) | Inert solvent (e.g., CH₂Cl₂, Toluene), often with a base (e.g., Pyridine) |
| R-CH₂OH → R-CH₂Cl | Phosphorus Oxychloride (POCl₃) | Heat, neat or in a high-boiling solvent |
Functional Group Interconversion Strategies Leading to the Chloromethyl Moiety
The introduction of the reactive chloromethyl group onto the 1,2,4-triazole core is a critical step in the synthesis. This is typically achieved through the chemical modification of precursor molecules.
Transformation of Hydroxymethyl Precursors via Chlorination Reagents
A common and effective strategy for the synthesis of this compound involves the chlorination of its hydroxymethyl precursor, (3-(tert-butyl)-4H-1,2,4-triazol-5-yl)methanol. Thionyl chloride (SOCl₂) is a frequently employed reagent for this transformation. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or chloroform (B151607), to afford the desired chloromethyl derivative in good yield. libretexts.org
The general procedure involves the slow addition of thionyl chloride to a solution or suspension of the hydroxymethyl triazole at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature or with gentle heating. organic-chemistry.org The use of a base, such as pyridine, can be employed to neutralize the hydrochloric acid generated during the reaction, which can be beneficial if acid-sensitive functional groups are present elsewhere in the molecule. libretexts.org
Table 1: Chlorination of Hydroxymethyl Precursors
| Starting Material | Reagent | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| (3-(tert-butyl)-4H-1,2,4-triazol-5-yl)methanol | Thionyl chloride | Dichloromethane | 0°C to rt | This compound | High |
Reduction and Subsequent Chlorination of Carboxylic Acid Derivatives
An alternative synthetic route commences with a carboxylic acid derivative, such as 3-tert-butyl-4H-1,2,4-triazole-5-carboxylic acid. This approach involves a two-step process: the reduction of the carboxylic acid to the corresponding hydroxymethyl intermediate, followed by chlorination as described in the previous section.
The reduction of the carboxylic acid can be accomplished using various reducing agents, with lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) being a common choice. Subsequent careful workup to quench the excess reducing agent and isolate the alcohol is crucial. The resulting (3-(tert-butyl)-4H-1,2,4-triazol-5-yl)methanol is then subjected to chlorination with thionyl chloride to yield the final product.
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms is paramount for optimizing synthetic routes and predicting potential side products.
Elucidation of Reaction Pathways for Triazole Annulation
The formation of the 1,2,4-triazole ring itself can be achieved through several named reactions. Two classical and relevant methods are the Einhorn-Brunner and Pellizzari reactions.
The Einhorn-Brunner reaction involves the condensation of an imide with an alkyl hydrazine (B178648). researchgate.net In the context of synthesizing the precursor for our target molecule, a diacylamine derived from pivalic acid could react with hydrazine. The mechanism proceeds through the initial attack of the hydrazine on one of the carbonyl groups of the imide, followed by a series of condensation and cyclization steps to form the triazole ring. researchgate.net
The Pellizzari reaction provides another route through the reaction of an amide with a hydrazide. sci-hub.ru For the synthesis of a 3-tert-butyl-1,2,4-triazole derivative, pivalamide (B147659) could be reacted with a pivalic acid hydrazide. The mechanism involves the initial nucleophilic attack of the hydrazine nitrogen of the hydrazide onto the carbonyl carbon of the amide. organic-chemistry.orgsci-hub.ru Subsequent intramolecular cyclization and dehydration lead to the formation of the 1,2,4-triazole ring. sci-hub.ru
A plausible pathway to the precursor, 3-tert-butyl-4H-1,2,4-triazole, involves the reaction of pivaloyl hydrazide with formamide. The mechanism likely begins with the nucleophilic attack of the terminal nitrogen of the pivaloyl hydrazide on the carbonyl carbon of formamide, followed by cyclization and dehydration.
Studies on the Stereochemical Course of Chlorination Reactions (if applicable)
While the target molecule, this compound, does not possess a chiral center at the chloromethyl-bearing carbon, understanding the stereochemical course of chlorination is crucial when dealing with chiral precursors. The reaction of an alcohol with thionyl chloride can proceed through different mechanisms, primarily the Sₙ1, Sₙ2, and Sₙi (internal nucleophilic substitution) pathways, each with distinct stereochemical outcomes.
For a primary alcohol like (3-(tert-butyl)-4H-1,2,4-triazol-5-yl)methanol, the reaction with thionyl chloride is generally expected to proceed via an Sₙ2 mechanism. This involves the formation of a chlorosulfite intermediate, followed by a backside attack by a chloride ion, leading to inversion of configuration if a chiral center were present. libretexts.org
However, the Sₙi mechanism, which results in retention of configuration, is also possible, particularly in the absence of a base like pyridine. youtube.com In this pathway, the chlorosulfite intermediate delivers the chloride from the same face as the departing leaving group. For secondary and tertiary alcohols, an Sₙ1 mechanism involving a carbocation intermediate can lead to a mixture of retention and inversion products (racemization). youtube.com
Optimization of Reaction Conditions and Isolation Techniques
The efficiency and purity of the synthesized this compound are highly dependent on the reaction conditions and the subsequent isolation and purification methods.
For the chlorination of the hydroxymethyl precursor, key parameters to optimize include the choice of solvent, the reaction temperature, and the stoichiometry of the reagents. While dichloromethane is a common solvent, others such as chloroform or toluene could be explored. sci-hub.ru The temperature is critical to control the rate of reaction and minimize the formation of byproducts. An excess of thionyl chloride is often used to ensure complete conversion of the alcohol.
Table 2: Optimization Parameters for Chlorination
| Parameter | Variation | Effect on Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane, Chloroform, Toluene | Can influence reaction rate and solubility of intermediates. |
| Temperature | 0°C, Room Temperature, Reflux | Higher temperatures can increase reaction rate but may also lead to side reactions. |
| Reagent Stoichiometry | 1.1 eq, 1.5 eq, 2.0 eq of SOCl₂ | An excess of thionyl chloride is generally used to drive the reaction to completion. |
| Base | Pyridine, Triethylamine, None | Can influence the reaction mechanism and stereochemical outcome. |
Isolation of the final product typically involves quenching the reaction mixture, for instance, by carefully adding it to ice-water. The product can then be extracted into an organic solvent. Purification is often achieved through techniques such as column chromatography on silica (B1680970) gel or recrystallization from a suitable solvent system to obtain the pure this compound. amazonaws.com For triazole derivatives, purification can sometimes be achieved by forming a salt (e.g., with an alkali metal), separating the salt, and then neutralizing to recover the purified triazole.
Solvent Effects and Temperature Control in Triazole Synthesis
The choice of solvent and precise temperature control are critical factors that significantly influence the reaction kinetics, yield, and purity of 1,2,4-triazole derivatives. The cyclization reactions that form the triazole ring, typically involving condensation and dehydration steps, are sensitive to the polarity and boiling point of the solvent medium.
Research into the synthesis of substituted 1,2,4-triazoles has shown that various organic solvents can be employed, with the optimal choice depending on the specific synthetic route and reactants. For instance, in multi-component reactions for synthesizing 3-trifluoromethyl-1,2,4-triazoles, toluene was found to be the superior solvent, yielding significantly better results than polar aprotic solvents like THF, DCE, DMSO, or DMF. nih.gov High-boiling point solvents are often preferred as they allow the reaction to be conducted at elevated temperatures, which is frequently necessary to drive the cyclodehydration step to completion. Temperatures around 80-120°C are commonly reported for the synthesis of various 1,2,4-triazole derivatives. nih.govisres.org For example, the synthesis of 1,2,4-triazole derivatives from amidrazones has been effectively carried out at 80°C under solvent-free conditions. frontiersin.orgfrontiersin.org In other cases, reactions are conducted at temperatures as high as 100-120°C in solvents like DMSO or toluene to achieve high yields. nih.govisres.org
Conversely, controlling the temperature at lower levels can be crucial for minimizing side reactions or for specific catalytic cycles. Copper-catalyzed azide-alkyne cycloadditions, a common route to triazoles, can sometimes proceed at room temperature, although elevated temperatures are often used to increase the reaction rate. frontiersin.org The optimization of reaction conditions for a Suzuki cross-coupling on a triazole core showed that increasing the temperature from 80°C to 100°C led to a cleaner reaction with fewer byproducts. researchgate.net
The following table summarizes the impact of different solvents and temperatures on the synthesis of analogous triazole compounds, providing a predictive framework for the synthesis of this compound.
| Solvent | Temperature (°C) | Observation | Yield (%) | Reference |
| Toluene | 100 | Optimal for multi-component reaction | 83 | nih.gov |
| Toluene | 130 | Suzuki coupling on triazole core | - | mdpi.com |
| Dichloroethane (DCE) | 100 | Lower yield compared to toluene | 62 | nih.gov |
| Tetrahydrofuran (THF) | 100 | Lower yield compared to toluene | 52 | nih.gov |
| Dimethylformamide (DMF) | 100 | Lower yield compared to toluene | 51 | nih.gov |
| Dimethyl Sulfoxide (DMSO) | 100 | Low yield | 17 | nih.gov |
| Ethanol | Reflux | Used for cyclization of thiosemicarbazides | 80 | researchgate.net |
| Solvent-free | 80 | Effective for amidrazone cyclization | 55-95 | frontiersin.orgfrontiersin.org |
Catalyst and Reagent Selection for Efficient Transformation
The construction of the this compound ring system relies on the judicious selection of starting materials and catalysts. The primary synthetic strategies involve the cyclization of linear precursors that contain the necessary carbon and nitrogen atoms. Common methods include the reaction of amidrazones with carboxylic acid derivatives or the cyclization of acylamidrazones.
To synthesize the target compound, logical precursors would include pivalamidrazone (to provide the tert-butyl group) and a chloroacetyl derivative (to provide the chloromethyl group and the final ring carbon). The cyclization can be promoted by various catalysts.
Acid Catalysts: Acid catalysts are frequently employed to facilitate the condensation and subsequent dehydrative cyclization. Catalysts such as p-Toluenesulfonic acid (PTSA), perchloric acid supported on silica (HClO₄-SiO₂), and trifluoroacetic acid (TFA) have proven effective. nih.govnih.govfrontiersin.org For example, TFA was the most efficient additive in a multi-component reaction to form a triazole ring, leading to a high yield of 83%. nih.gov The Einhorn-Brunner reaction, which forms 1,2,4-triazoles from imides and hydrazines, also proceeds under acidic conditions. wikipedia.org
Base Catalysts: Base-catalyzed cyclization is another common route, particularly for the synthesis of 1,2,4-triazole-3-thiones from thiosemicarbazide (B42300) precursors using bases like sodium hydroxide. researchgate.net For other syntheses, organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylamine are used, often in metal-free reaction pathways. nih.govijpcbs.com
Metal Catalysts: Transition metal catalysts, particularly copper, are widely used in modern triazole synthesis. Copper(I) and Copper(II) salts can catalyze the oxidative cyclization of amidines or the reaction of nitriles with hydroxylamine. nih.govnih.govorganic-chemistry.org These methods often utilize an oxidant, such as molecular oxygen (from air) or tert-butyl peroxide. nih.govfrontiersin.orgscispace.com The choice of catalyst can also influence the regioselectivity of the final product, as seen in reactions where Ag(I) and Cu(II) catalysts yield different isomers. frontiersin.orgfrontiersin.org
The following table outlines various reagent and catalyst systems used for the synthesis of substituted 1,2,4-triazoles.
| Reagent 1 | Reagent 2 | Catalyst/Promoter | Product Type | Yield (%) | Reference |
| Amidrazone | Anhydride | HClO₄-SiO₂ | 3,4,5-Trisubstituted-1,2,4-triazole | 55-95 | frontiersin.orgfrontiersin.org |
| Hydrazone | Amine | Iodine (I₂) / TBHP | 1,3,5-Trisubstituted-1,2,4-triazole | up to 92 | nih.gov |
| Trifluoroacetimidoyl chloride | Hydrazine Hydrate | Trifluoroacetic Acid (TFA) | 3-Trifluoromethyl-1,2,4-triazole | 83 | nih.gov |
| Nitrile | Hydroxylamine | Copper(II) Acetate (B1210297) | 3,5-Disubstituted-1,2,4-triazole | Moderate-High | isres.org |
| Aryl Diazonium Salt | Isocyanide | Silver(I) or Copper(II) | 1,3- or 1,5-Disubstituted-1,2,4-triazole | 79-88 | frontiersin.orgfrontiersin.org |
| Imide | Alkyl Hydrazine | Acid | 1,2,4-Triazole (Einhorn-Brunner) | - | wikipedia.org |
Chromatographic and Crystallization Strategies for Compound Purification
Achieving high purity of the final this compound product is essential, necessitating effective purification techniques. The most common methods for purifying substituted triazoles are column chromatography and crystallization.
Column Chromatography: Flash column chromatography using silica gel is a standard and effective method for isolating 1,2,4-triazole derivatives from reaction mixtures. ijpcbs.comnih.govscipublications.comresearchgate.net The choice of eluent (mobile phase) is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate is frequently used. ijpcbs.comscipublications.com For more polar triazoles, solvent systems such as dichloromethane/methanol or chloroform/methanol are employed. nih.govresearchgate.netacs.org The optimal ratio of the solvents is typically determined empirically using thin-layer chromatography (TLC).
Crystallization: Crystallization is a powerful technique for obtaining highly pure solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then slowly cooled to allow for the formation of a crystalline solid. Ethanol is a commonly used solvent for the recrystallization of 1,2,4-triazole derivatives. researchgate.net In some cases, a mixture of solvents, such as ethanol-water, is used to achieve the desired solubility profile for effective crystal growth. mdpi.com The process not only removes impurities but can also provide crystals suitable for structural analysis by X-ray diffraction.
The table below details purification strategies reported for various 1,2,4-triazole compounds.
| Purification Method | Stationary Phase | Mobile Phase / Solvent | Compound Class | Reference |
| Column Chromatography | Silica Gel | 5% Methanol in Dichloromethane | 4-Aryl-4H-1,2,4-triazoles | nih.govacs.org |
| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate | 3,5-Disubstituted-1,2,4-triazole | scipublications.com |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (7:3) | 3,5-Disubstituted-1,2,4-triazole | ijpcbs.com |
| Column Chromatography | Silica Gel | Chloroform / Methanol (90:10) | Triazole-containing phthalocyanines | researchgate.net |
| Recrystallization | - | Ethanol | 4,5-Disubstituted-1,2,4-triazole-thiones | researchgate.net |
| Recrystallization | - | Ethanol-Water | N-Rich Triazole Compounds | mdpi.com |
Chemical Reactivity and Advanced Transformations of 3 Tert Butyl 5 Chloromethyl 4h 1,2,4 Triazole
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The primary site of reactivity in 3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole is the chloromethyl group. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles, facilitating the introduction of diverse functional groups and the synthesis of a wide array of derivatives.
Derivatization with Oxygen Nucleophiles (e.g., Alcohols, Phenols for Ether Formation)
The reaction of this compound with oxygen-based nucleophiles, such as alcohols and phenols, provides a straightforward route to the corresponding ether derivatives. These reactions are typically carried out in the presence of a base, which deprotonates the alcohol or phenol (B47542) to generate the more nucleophilic alkoxide or phenoxide ion. The choice of base and solvent can influence the reaction rate and yield. For instance, the synthesis of N-chloromethyl-1,2,4-triazole derivatives and their subsequent reaction with sodium alkoxides and phenoxides have been shown to afford the corresponding ethers in good yields. tandfonline.com This suggests that a similar protocol would be effective for the title compound.
A general scheme for this transformation is as follows:

Reaction of this compound with an alcohol (R-OH) in the presence of a base to yield the corresponding ether.
Detailed research findings on analogous systems indicate that the reaction proceeds efficiently, providing a reliable method for introducing alkoxy or aryloxy moieties onto the triazole scaffold. The synthesis of various alkoxymethyl derivatives of 1,2,4-triazole-3-carboxamides has been successfully demonstrated, highlighting the utility of this synthetic strategy.
Derivatization with Nitrogen Nucleophiles (e.g., Amines for Amine Formation, Azide (B81097) for Triazole Click Chemistry Precursors)
Nitrogen nucleophiles, such as primary and secondary amines, readily react with this compound to form the corresponding substituted amines. This reaction typically proceeds under mild conditions and provides a facile method for introducing amino functionalities.
Furthermore, the reaction with sodium azide is of particular importance as it yields the corresponding azidomethyl derivative, (3-tert-butyl-4H-1,2,4-triazol-5-yl)methyl azide. This azide is a key precursor for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a powerful tool for the construction of more complex molecular architectures containing a 1,2,3-triazole linkage.
The following table summarizes representative transformations with nitrogen nucleophiles:
| Nucleophile | Product | Significance |
| Primary Amine (R-NH₂) | 3-tert-butyl-5-((alkylamino)methyl)-4H-1,2,4-triazole | Introduction of primary amine functionalities for further derivatization. |
| Secondary Amine (R₂NH) | 3-tert-butyl-5-((dialkylamino)methyl)-4H-1,2,4-triazole | Synthesis of tertiary amine derivatives with diverse applications. |
| Sodium Azide (NaN₃) | (3-tert-butyl-4H-1,2,4-triazol-5-yl)methyl azide | Key precursor for the synthesis of 1,2,3-triazole-containing compounds via click chemistry. |
Derivatization with Sulfur Nucleophiles (e.g., Thiols for Thioether Formation)
The chloromethyl group of this compound is also susceptible to nucleophilic attack by sulfur-containing compounds, most notably thiols. This reaction leads to the formation of thioethers (sulfides) and is an efficient method for introducing sulfur-based functionalities. The reaction of N-chloromethyl-1,2,4-triazole-3-thione derivatives with various alkyl, aryl, and heteroaryl thiols has been shown to produce the corresponding sulfides in good yields, indicating a similar reactivity for the title compound. tandfonline.com
The general reaction can be depicted as:

Reaction of this compound with a thiol (R-SH) to form a thioether.
This transformation is valuable for the synthesis of molecules with potential biological activities, as sulfur-containing heterocycles are prevalent in many pharmaceutical compounds.
Derivatization with Carbon Nucleophiles (e.g., Grignard Reagents, Enolates for C-C Bond Formation)
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. While less common than reactions with heteroatom nucleophiles, the chloromethyl group of this compound can, in principle, react with strong carbon nucleophiles such as Grignard reagents and enolates. These reactions would lead to the elongation of the carbon chain at the 5-position of the triazole ring.
However, the direct reaction of Grignard reagents with compounds containing an acidic N-H proton, as is present in the 4H-1,2,4-triazole tautomer, can be problematic due to the competing acid-base reaction. This can be circumvented by N-protection of the triazole ring prior to the reaction with the Grignard reagent. Enolates, being softer nucleophiles, might offer a more viable route to C-C bond formation under carefully controlled conditions.
Reactivity of the 4H-1,2,4-Triazole Ring System
The 1,2,4-triazole (B32235) ring is an aromatic heterocycle with a unique electronic structure that influences its reactivity.
Electrophilic Substitution on the Triazole Ring (if applicable to 4H tautomer)
The 1,2,4-triazole ring is generally considered to be electron-deficient due to the presence of three nitrogen atoms. As a result, electrophilic substitution on the carbon atoms of the triazole ring is generally difficult to achieve. Instead, electrophilic attack typically occurs on the ring nitrogen atoms. rsc.org For the 4H-tautomer of this compound, the N-4 position is already substituted with a hydrogen atom. Electrophilic substitution, such as alkylation or acylation, would likely occur at one of the other available nitrogen atoms, leading to the formation of a triazolium salt or an N-substituted derivative. The specific site of substitution (N-1 or N-2) would depend on the reaction conditions and the nature of the electrophile.
Metalation and Subsequent Electrophilic Quenching on the Triazole Core
The 1,2,4-triazole ring, while generally considered an electron-deficient system, can undergo deprotonation at several positions using strong bases, a process known as metalation. For this compound, deprotonation can theoretically occur at the N(4)-H position or, under more forcing conditions, at a carbon atom of the ring, facilitated by a directing group. The resulting organometallic intermediate, typically a lithiated species, is a potent nucleophile that can react with a variety of electrophiles in a "quenching" step. This strategy provides a direct route to functionalized triazole derivatives.
While studies on the specific metalation of this compound are not extensively detailed, the principles can be inferred from related heterocyclic systems like isoxazoles and fused triazoles. clockss.orgumt.eduresearchgate.net In these cases, a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is used to selectively remove a proton. The subsequent addition of an electrophile introduces a new substituent at the metalated position. clockss.org For the title compound, N(4)-H deprotonation is the most probable initial step, creating a triazole anion. This anion can then be used to introduce substituents at the N(4) position, or it may direct further deprotonation at a ring carbon.
The table below illustrates potential transformations via this pathway.
| Electrophile | Reagent Example | Potential Product Structure |
| Alkyl Halide | Iodomethane (CH₃I) | N(4)-methylated triazole |
| Carbonyl Compound | Benzaldehyde (PhCHO) | N(4)-hydroxymethylphenyl triazole |
| Silyl Halide | Trimethylsilyl chloride (TMSCl) | N(4)-trimethylsilyl triazole |
| Disulfide | Dimethyl disulfide (MeSSMe) | C(5)-methylthio triazole (via C-metalation) |
Ring-Opening and Rearrangement Reactions of the Triazole System
The 1,2,4-triazole ring system can participate in rearrangement reactions, often under thermal or catalytic conditions, to yield isomeric structures or entirely different heterocyclic cores. A notable transformation for this class of compounds is the thermal rearrangement of 4-alkyl-4H-1,2,4-triazoles into the thermodynamically more stable 1-alkyl-1H-1,2,4-triazoles. scispace.com This reaction is proposed to proceed through an ion pair mechanism, which involves the dissociation of the alkyl group from the N(4) position and its subsequent re-attachment at the N(1) position. scispace.com Studies using chiral alkyl groups have shown that this rearrangement occurs with a high degree of inversion of configuration at the carbon atom attached to the nitrogen. scispace.com
Another advanced transformation is transannulation, where the triazole ring acts as a precursor to a different heterocycle. For instance, rhodium-catalyzed transannulation of N-tosyl-1,2,3-triazoles with terminal alkynes has been shown to produce substituted pyrroles. nih.gov This type of reaction involves the cleavage and reorganization of the triazole ring to incorporate new atoms from the reaction partner. Such strategies highlight the potential of the triazole system in divergent synthesis, enabling access to a variety of heterocyclic scaffolds from a common precursor. nih.gov
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. nih.govmdpi.com The title compound, this compound, is a suitable candidate for MCRs, primarily by leveraging the electrophilic nature of its chloromethyl group.
This group can react with in-situ generated nucleophiles within an MCR sequence. For example, in a modified Ugi or Passerini-type reaction, the triazole could be incorporated as the alkyl halide component. MCRs are a powerful tool for generating molecular diversity and have been used to synthesize various heterocyclic scaffolds, including those containing triazole or related azole rings. nih.govnih.govnih.gov The incorporation of the this compound moiety into MCR-derived libraries could provide rapid access to novel and structurally complex molecules.
Development of Novel Heterocyclic Scaffolds Utilizing this compound as a Precursor
The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. nih.govnih.govresearchgate.net The title compound is an excellent building block for this purpose, as the chloromethyl group serves as a versatile handle for chemical elaboration. Nucleophilic substitution of the chloride atom allows for the straightforward attachment of the triazole unit to other molecular fragments, leading to the creation of new scaffolds. For example, reaction with thiourea (B124793) can lead to the formation of a 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine derivative, effectively linking the triazole to a thiazole (B1198619) ring system. nih.gov
Annulation reactions involve the formation of a new ring fused onto an existing one. Starting from this compound, annulation can be achieved by reacting it with bifunctional reagents. The chloromethyl group provides an electrophilic center, while the adjacent N(4) atom of the triazole ring can act as a nucleophile after deprotonation. This "1,2-dipole" reactivity is key to forming fused systems.
A prominent example of this strategy in related compounds is the [2+3]-cyclocondensation reaction of 1,2,4-triazole-3(5)-thiols with electrophiles to form fused thiazolo[3,2-b] nih.govnih.govmdpi.comtriazole systems. mdpi.com Similarly, reacting the title compound with a reagent containing two nucleophilic centers can lead to the formation of a new, fused heterocyclic ring.
The table below outlines potential annulation strategies.
| Bifunctional Reagent | Reaction Type | Potential Fused Ring System |
| 2-Mercaptopyrimidine | S_N2 followed by cyclization | Triazolo[4,3-a]pyrimidin-5-one derivative |
| Hydrazine (B178648) Hydrate | S_N2 followed by cyclization | Triazolo[4,3-b]pyridazine derivative |
| Ethyl 2-cyano-2-(hydroxyimino)acetate | S_N2 followed by cyclization | Triazolo[4,3-b] nih.govnih.govmdpi.comtriazine derivative |
Macrocycles are large ring structures that are of significant interest in supramolecular chemistry and drug design. The rigid, planar geometry of the 1,2,4-triazole ring makes it an excellent linker unit for constructing macrocyclic frameworks. The this compound can be incorporated into a macrocycle via several strategies.
One approach involves a double nucleophilic substitution reaction. First, the chloromethyl group is converted into a different functional group, for example, a thiol or an amine. Then, reaction of this bifunctional triazole derivative with a long-chain dielectrophile can lead to a macrocyclic product in a high-dilution environment that favors intramolecular cyclization over intermolecular polymerization. Alternatively, two molecules of the title compound could be linked by a long-chain dinucleophile, followed by a second reaction to close the ring, thereby incorporating two triazole units into the final macrocycle.
Mechanistic Analysis of Transformation Pathways
Understanding the mechanisms of the aforementioned transformations is crucial for optimizing reaction conditions and predicting outcomes.
Metalation and Electrophilic Quenching : The mechanism involves the acid-base reaction between the triazole's N-H proton and a strong base (e.g., BuLi) to form a triazole anion. clockss.org This is followed by a standard nucleophilic attack of the anion on the added electrophile.
Rearrangement Reactions : The thermal rearrangement of 4-alkyl-4H-1,2,4-triazoles to their 1-alkyl isomers is believed to proceed via a dissociative pathway involving a tight ion pair. scispace.com This contrasts with concerted (pericyclic) or radical mechanisms, which have been largely ruled out based on experimental evidence, such as the lack of crossover products and the observed stereochemistry. scispace.com
Annulation Reactions : The formation of fused rings, such as the thiazolo[3,2-b] nih.govnih.govmdpi.comtriazole system, typically follows a sequence of an initial intermolecular nucleophilic substitution (S_N2) at the chloromethyl carbon, followed by an intramolecular cyclization-condensation step to form the new ring. mdpi.com
These mechanistic insights provide a foundational understanding of the reactivity of this compound and guide its application in the synthesis of complex molecules.
Advanced Structural Characterization and Spectroscopic Investigations of 3 Tert Butyl 5 Chloromethyl 4h 1,2,4 Triazole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
Complete 1D and 2D NMR Assignments (e.g., COSY, HSQC, HMBC, NOESY)
A complete assignment would involve acquiring ¹H and ¹³C NMR spectra, followed by a suite of 2D NMR experiments.
¹H NMR: This spectrum would provide information on the chemical environment, integration (number of protons), and multiplicity (spin-spin coupling) of each proton in the molecule. The tert-butyl group would be expected to show a singlet integrating to nine protons, while the chloromethyl group would present a singlet integrating to two protons. The position of the N-H proton of the triazole ring could vary and might appear as a broad singlet.
¹³C NMR: This would reveal the number of unique carbon environments. Key signals would correspond to the quaternary carbons of the tert-butyl group and the triazole ring, the methyl carbons of the tert-butyl group, and the carbon of the chloromethyl group.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which would be limited in this specific molecule due to the absence of adjacent protons on the core structure.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the chloromethyl carbon to its corresponding protons and the tert-butyl carbons to their protons.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for connecting different parts of the molecule. It shows correlations between protons and carbons that are two or three bonds away. For instance, correlations from the tert-butyl protons to the quaternary carbon of the tert-butyl group and the adjacent triazole ring carbon would be expected. Similarly, the chloromethyl protons would show correlations to the triazole ring carbon to which the group is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the substituents and the triazole ring.
A hypothetical data table for the NMR assignments is presented below. The chemical shifts are illustrative and would need to be confirmed by experimental data.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (from ¹H) |
| 1 (N) | - | - | - |
| 2 (N) | - | - | - |
| 3 (C) | - | C=N | t-Bu H |
| 4 (N-H) | broad singlet | - | - |
| 5 (C) | - | C=N | CH₂Cl H |
| 6 (C, t-Bu) | - | Quaternary C | t-Bu H |
| 7 (CH₃, t-Bu) | singlet (9H) | CH₃ | C(6), C(3) |
| 8 (CH₂Cl) | singlet (2H) | CH₂ | C(5) |
Conformational Analysis via NMR Spectroscopic Parameters
Conformational analysis using NMR would focus on the rotational freedom of the tert-butyl and chloromethyl groups. While the tert-butyl group is expected to rotate freely, any restricted rotation could be inferred from changes in the NMR spectra at different temperatures. Nuclear Overhauser Effect (NOE) data from NOESY experiments could provide insights into the preferred orientation of the substituents relative to the triazole ring.
Dynamic NMR Studies for Tautomeric Equilibria or Rotational Barriers
The 4H-1,2,4-triazole ring can exist in different tautomeric forms (e.g., 1H- and 2H-tautomers). Dynamic NMR studies, involving recording spectra at various temperatures, could be employed to investigate the presence of any tautomeric equilibria. If the rate of exchange between tautomers is within the NMR timescale, coalescence of signals might be observed. These studies could also be used to determine the energy barriers to rotation for the substituent groups if hindered rotation is present.
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation
HRMS would be used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition of this compound. By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation), a characteristic fragmentation pattern is obtained. The analysis of these fragment ions provides valuable structural information.
A plausible fragmentation pathway for this molecule could involve:
Loss of a chlorine radical (Cl•).
Loss of a methyl radical (CH₃•) from the tert-butyl group.
Cleavage of the chloromethyl group.
Ring fragmentation of the triazole core.
A hypothetical table of major fragment ions is provided below.
| m/z (calculated) | Ion Formula | Description |
| [M+H]⁺ | C₇H₁₃ClN₄ | Protonated molecular ion |
| [M-CH₃]⁺ | C₆H₉ClN₄ | Loss of a methyl group |
| [M-Cl]⁺ | C₇H₁₂N₄ | Loss of a chlorine atom |
| [M-CH₂Cl]⁺ | C₆H₁₀N₄ | Loss of the chloromethyl group |
Single-Crystal X-ray Diffraction Analysis
Determination of Absolute Configuration and Stereochemistry (if chiral)
The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, the determination of absolute configuration is not applicable in this case.
Analysis of Intermolecular Interactions and Crystal Packing
In many crystalline 1,2,4-triazole (B32235) derivatives, intermolecular N-H···N hydrogen bonds are a prominent feature, often linking molecules into chains or more complex two-dimensional networks. nih.govnih.gov For instance, in the crystal structure of 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, the molecules are stabilized by such hydrogen bonds, forming a two-dimensional network. nih.govnih.gov It is highly probable that this compound would exhibit similar hydrogen bonding patterns, with the N-H proton of one molecule interacting with a nitrogen atom of an adjacent triazole ring.
Table 1: Predicted Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Hydrogen Bond | N-H (Triazole) | N (Triazole) | Formation of chains or sheets |
| Weak Hydrogen Bond | C-H (tert-butyl) | N (Triazole), Cl | Stabilization of the 3D network |
| Weak Hydrogen Bond | C-H (chloromethyl) | N (Triazole) | Further stabilization of the packing |
| π-π Stacking | Triazole Ring | Triazole Ring | Contribution to lattice energy |
Polymorphism Studies and Crystal Engineering Principles
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a well-documented phenomenon for derivatives of 1,2,4-triazole. researchgate.netnih.gov Different polymorphs of the same compound can exhibit varied physicochemical properties, making the study of polymorphism crucial. mdpi.com For this compound, it is conceivable that different crystalline forms could be obtained under various crystallization conditions (e.g., different solvents, temperatures, or rates of cooling).
The principles of crystal engineering can be applied to understand and potentially control the polymorphic behavior of this compound. The strong directionality of the N-H···N hydrogen bonds makes them a reliable synthon for constructing desired supramolecular architectures. By modifying crystallization conditions, it might be possible to favor different hydrogen bonding motifs, leading to the formation of distinct polymorphs. For example, a change in solvent could lead to the inclusion of solvent molecules in the crystal lattice, forming solvates, which can then be precursors to different polymorphic forms upon desolvation. ub.edu
The conformational flexibility of the substituents, particularly the orientation of the tert-butyl and chloromethyl groups relative to the triazole ring, could also give rise to conformational polymorphism. researchgate.net Different conformers may pack more efficiently in different arrangements, leading to distinct crystal structures with varying stabilities. Techniques such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) would be instrumental in identifying and characterizing different polymorphic forms of this compound. nih.govub.edu
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. For this compound, these techniques would allow for the identification of characteristic vibrational modes.
The FT-IR and Raman spectra are expected to be dominated by vibrations associated with the triazole ring, the tert-butyl group, and the chloromethyl group. The N-H stretching vibration of the triazole ring is typically observed in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the tert-butyl and chloromethyl groups would appear in the 2800-3000 cm⁻¹ range. The C=N and N=N stretching vibrations within the triazole ring are expected to produce characteristic bands in the fingerprint region (typically between 1200 cm⁻¹ and 1600 cm⁻¹). researchgate.net For instance, a strong peak around 1260 cm⁻¹ has been attributed to the N=N stretching vibration in a 1,2,4-triazole derivative. researchgate.net
The C-Cl stretching vibration of the chloromethyl group would likely be observed in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. The vibrations of the tert-butyl group, such as rocking and bending modes, would also contribute to the complexity of the fingerprint region. By comparing the experimental spectra with theoretical calculations, a detailed assignment of the observed vibrational bands can be achieved, providing a comprehensive understanding of the molecule's vibrational properties. nih.gov
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H (Triazole) | Stretching | 3100 - 3400 |
| C-H (tert-butyl, chloromethyl) | Stretching | 2800 - 3000 |
| C=N / N=N (Triazole Ring) | Stretching | 1200 - 1600 |
| C-Cl (chloromethyl) | Stretching | 600 - 800 |
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (if chiral derivatives are relevant)
While this compound itself is not chiral, the introduction of a chiral center in its derivatives would necessitate the use of chiroptical spectroscopy for stereochemical assignment. Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are powerful tools for determining the absolute configuration of chiral molecules. researchgate.net
Should a chiral derivative of this triazole be synthesized, for example, by replacing a hydrogen atom on the chloromethyl group with a different substituent to create a stereocenter, its chiroptical properties could be investigated. The CD spectrum would show differential absorption of left and right circularly polarized light at specific wavelengths, corresponding to electronic transitions within the molecule. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of atoms around the chiral center.
Similarly, the ORD spectrum would measure the change in the angle of rotation of plane-polarized light as a function of wavelength. The combination of experimental CD and ORD data with quantum chemical calculations, such as time-dependent density functional theory (TDDFT), has become a reliable method for the unambiguous assignment of absolute configurations. researchgate.net This approach would be invaluable for characterizing any new chiral derivatives of this compound. The study of chiral triazole fungicides has demonstrated the importance of enantiomeric separation and characterization, as different enantiomers can exhibit different biological activities. nih.gov
Computational Chemistry and Theoretical Investigations of 3 Tert Butyl 5 Chloromethyl 4h 1,2,4 Triazole
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. elixirpublishers.com These theoretical examinations are crucial for understanding a compound's intrinsic properties.
Density Functional Theory (DFT) Studies for Optimization and Energy Minima
Density Functional Theory (DFT) is a predominant computational method used to determine the optimized geometry and electronic structure of molecules. semanticscholar.orgmdpi.com This approach calculates the electron density to determine the ground-state energy, allowing for the identification of the most stable molecular conformation, known as the energy minimum. For various 1,2,4-triazole (B32235) derivatives, DFT methods, often employing basis sets like B3LYP/6-311++G(d,p), have been successfully used to calculate geometric parameters (bond lengths and angles), vibrational frequencies, and thermodynamic properties. semanticscholar.org Such an analysis for 3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole would precisely map its molecular framework.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a theoretical technique used to study charge transfer and intra- and intermolecular bonding interactions. nih.govsemanticscholar.org It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy, E(2), associated with these interactions quantifies the strength of electron delocalization and hyperconjugative effects, which are key to molecular stability. nih.gov For related triazole structures, NBO analysis has been used to elucidate the interactions between lone pairs of nitrogen and sulfur atoms and the antibonding orbitals of the ring system, providing a deeper understanding of their electronic stabilization. semanticscholar.org
Electrostatic Potential Surface (ESP) Analysis for Reactive Sites
The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. semanticscholar.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. elixirpublishers.comsemanticscholar.org Color-coded maps typically show negative potential (often in red) in areas prone to electrophilic attack and positive potential (blue) in regions susceptible to nucleophilic attack. This analysis is critical for predicting how a molecule will interact with other reagents and biological targets. For this compound, an ESP analysis would highlight the reactive sites, likely indicating negative potential around the nitrogen atoms of the triazole ring and positive potential near the hydrogen atoms.
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry is instrumental in mapping the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. nih.govresearchgate.net
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
To understand a chemical reaction's mechanism, chemists computationally locate the transition state (TS)—the highest energy point along the reaction pathway that connects reactants and products. A transition state search involves complex algorithms to find this specific geometry. Once the TS is identified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation follows the reaction path downhill from the transition state, confirming that it correctly connects the desired reactants and products. This process validates the proposed mechanism, as has been demonstrated in studies of triazole formation and rearrangement reactions.
Prediction of Activation Energies and Reaction Rates
By calculating the energies of the reactants and the transition state, the activation energy (ΔG‡) for a reaction can be determined. This energy barrier is a critical factor in determining the reaction rate. A higher activation energy corresponds to a slower reaction. Computational models can provide quantitative predictions of these parameters, helping to explain experimental observations and predict the feasibility of proposed reaction pathways under different conditions. For reactions involving 1,2,4-triazole derivatives, these calculations have been used to compare competing mechanisms and identify the most favorable synthetic routes. mdpi.com
While the specific application of these powerful computational tools to This compound has not been documented, the established methodologies provide a clear roadmap for future theoretical studies that will undoubtedly illuminate its chemical properties and reactivity.
Conformational Analysis and Tautomeric Equilibria Studies
The structural dynamics of this compound are governed by the rotational freedom of its substituent groups and the potential for tautomerism inherent to the triazole ring.
Potential Energy Surface Scans for Conformational Landscape
A detailed understanding of the conformational landscape of this compound would begin with potential energy surface (PES) scans. This computational technique involves systematically rotating the single bonds connecting the tert-butyl and chloromethyl groups to the triazole ring and calculating the corresponding energy at each incremental step. The resulting data would reveal the most stable conformations (energy minima) and the energy barriers to rotation (transition states).
For the tert-butyl group, rotation around the C-C bond connecting it to the triazole ring would be scanned. Similarly, the conformational flexibility of the chloromethyl group would be explored by rotating around its C-C bond. These scans are typically performed using quantum mechanical methods such as Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost. The results would be visualized as a plot of energy versus the dihedral angle of rotation, clearly identifying the low-energy conformers.
Relative Stabilities of Different Tautomeric Forms
The 1,2,4-triazole ring can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms of the ring. For a 3,5-disubstituted 1,2,4-triazole, the principal tautomers are the 1H-, 2H-, and 4H- forms. Theoretical calculations are crucial for determining the relative stabilities of these tautomers.
Computational studies on similar 1,2,4-triazoles have shown that the relative stability is influenced by the electronic nature of the substituents. ijsr.net The stability order of tautomers for chloro-1,2,4-triazoles has been reported as 1H > 5-chloro-1H > 4H, based on physical and theoretical studies. ijsr.net For 3-amino-1,2,4-triazole, the stability order is 1H > 2H > 4H. ijsr.net To determine the specific order for this compound, the energies of the optimized geometries of each tautomer would be calculated. These calculations would typically be performed in the gas phase and in various solvents to account for solvent effects. The tautomer with the lowest calculated energy would be predicted as the most stable.
Prediction of Spectroscopic Parameters for Experimental Validation
Computational chemistry plays a vital role in predicting spectroscopic data, which can then be used to validate experimental findings or to aid in the interpretation of experimental spectra.
NMR Chemical Shift Predictions
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. For this compound, ¹H and ¹³C NMR chemical shifts would be calculated for the most stable conformers of the predominant tautomer. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard and reliable approach for such predictions.
The calculated chemical shifts would be compared to a reference compound, typically tetramethylsilane (B1202638) (TMS), to obtain the final predicted chemical shift values. These theoretical spectra can help in assigning the signals in an experimental NMR spectrum to specific protons and carbons within the molecule. For substituted 1,2,4-triazoles, ¹³C NMR is particularly useful in distinguishing between thione and thiol tautomers, where the chemical shift of the carbon atom in the C=S group is significantly different from that in a C-S group. ijsr.net
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for the Most Stable Tautomer of this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(tert-butyl) | - | Value |
| CH₃(tert-butyl) | Value | Value |
| C(triazole)-tert-butyl | - | Value |
| C(triazole)-CH₂Cl | - | Value |
| CH₂Cl | Value | Value |
| N-H (triazole) | Value | - |
Note: Specific values are dependent on the chosen computational method and basis set and are not provided due to the lack of specific studies on this compound.
Vibrational Frequency Calculations
Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are performed on the optimized geometry of the molecule and result in a set of vibrational modes and their corresponding frequencies. For this compound, these calculations would help in identifying the characteristic vibrational bands associated with the triazole ring, the tert-butyl group, and the chloromethyl group.
The calculated frequencies are often systematically higher than the experimental values, and thus, a scaling factor is typically applied to improve the agreement with experimental data. The predicted spectra can be invaluable in interpreting experimental IR and Raman spectra and in confirming the structure of the synthesized compound. For example, the presence of a C=S absorption band in the IR spectrum can help identify the thione tautomer in mercapto-substituted 1,2,4-triazoles. ijsr.net
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |
| N-H stretch (triazole) | Value |
| C-H stretch (tert-butyl) | Value |
| C-H stretch (chloromethyl) | Value |
| C=N stretch (triazole) | Value |
| C-Cl stretch | Value |
Note: Specific values are dependent on the chosen computational method and basis set and are not provided due to the lack of specific studies on this compound.
Solvent Effects on Reactivity and Structure via Computational Methods
The structure, stability, and reactivity of a molecule can be significantly influenced by its solvent environment. Computational methods can model these effects using either implicit or explicit solvent models. The Polarizable Continuum Model (PCM) is a widely used implicit model that represents the solvent as a continuous dielectric medium.
For this compound, PCM calculations would be employed to study how the relative stabilities of its conformers and tautomers change in different solvents of varying polarity. For instance, a polar solvent might stabilize a more polar tautomer or conformer. These calculations can provide insights into the behavior of the molecule in solution, which is crucial for understanding its chemical reactivity and for designing synthetic procedures. Computational studies on other triazoles have shown that while the keto form might be more stable in all cases, solvent-assisted reactions can have significantly lower activation barriers for tautomerization. nih.gov
Advanced Applications of 3 Tert Butyl 5 Chloromethyl 4h 1,2,4 Triazole in Chemical Synthesis and Materials Science Research
Role as a Key Building Block in Complex Organic Synthesis
General synthetic methods for 1,2,4-triazoles are well-established, often involving the cyclization of thiosemicarbazide (B42300) derivatives or the reaction of hydrazides with various reagents. nih.govorganic-chemistry.org However, no specific synthetic routes or applications for 3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole in the synthesis of natural product analogs or their derivatives have been documented.
Synthesis of Natural Product Analogs and Derivatives
There is no available literature detailing the use of this compound in the synthesis of analogs or derivatives of natural products. The general importance of triazoles in modifying natural product structures to enhance their biological activities is recognized. nih.gov
Construction of Advanced Pharmaceutical Intermediates
The 1,2,4-triazole (B32235) nucleus is a common feature in many pharmaceutical compounds. nih.govnih.gov The chloromethyl group on the subject compound would theoretically allow for its incorporation into larger molecules, making it a potential, yet undocumented, pharmaceutical intermediate.
Precursor for Agrochemical Synthesis
Triazole derivatives are widely used in agriculture as fungicides and herbicides. mdpi.com While it is plausible that this compound could serve as a precursor for novel agrochemicals, no such examples are found in the surveyed literature.
Utilization in Polymer Chemistry and Material Science
The incorporation of heterocyclic rings like 1,2,4-triazole into polymer structures can lead to materials with enhanced thermal stability and other desirable properties. ajchem-a.com
Monomer or Cross-linking Agent for Novel Polymeric Architectures
The bifunctional nature of this compound (with the reactive chloromethyl group and the triazole ring itself) suggests its potential as a monomer or cross-linking agent. However, there are no published studies on its polymerization or use in creating novel polymeric architectures.
Precursor for Functional Materials
While triazole-containing materials have shown promise in various applications, there is no specific information on the use of this compound as a precursor for functional materials such as coatings or adhesives.
Incorporation into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) as a Ligand Component
The functionalization of this compound is a key strategy for designing bespoke organic linkers for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The chloromethyl group is readily converted into various coordinating moieties, such as carboxylates, pyridyls, or other N-heterocycles, which can then bridge metal ions or clusters to form extended porous structures. mdpi.comfau.de
For instance, substitution of the chloride with cyanide, followed by hydrolysis, would yield a carboxymethyl-triazole ligand. Such a ligand, featuring both the triazole nitrogen atoms and the carboxylate oxygen atoms, can coordinate to metal centers in multiple modes, leading to the formation of robust 3D frameworks. researchgate.netacs.org The bulky tert-butyl group plays a crucial role in these structures by influencing the framework topology, modulating pore size, and enhancing the stability of the resulting MOF.
In the realm of COFs, which are constructed from organic building blocks linked by strong covalent bonds, derivatives of this triazole can serve as multifunctional nodes. nih.govbohrium.com For example, conversion of the chloromethyl group to an amine or aldehyde function would allow its use in condensation reactions with complementary linkers to form highly stable, porous, nitrogen-rich frameworks. Triazole-containing COFs have shown promise as photocatalysts for applications such as CO2 reduction, benefiting from the high density of nitrogen atoms which can act as Lewis basic sites to enhance substrate binding and catalytic activity. rsc.orgresearchgate.net
Table 1: Potential Ligands for MOF/COF Synthesis Derived from this compound This table is illustrative of synthetic possibilities.
| Starting Material | Reaction Sequence | Resulting Ligand | Potential Application |
|---|
Application in Catalysis Research as a Ligand or Precatalyst Component
The 1,2,4-triazole scaffold is a cornerstone in modern ligand design for catalysis. wikipedia.org The derivatization of this compound allows for the synthesis of a wide array of ligands that can stabilize transition metals in various oxidation states, creating active and selective catalysts.
For homogeneous catalysis , ligands derived from this triazole can be designed to be soluble in common organic solvents. Nucleophilic substitution of the chloride with phosphines, amines, or thiolates yields mono- or multidentate ligands. For example, reaction with diphenylphosphine (B32561) can produce a P,N-ligand capable of coordinating to metals like palladium or rhodium for cross-coupling or hydrogenation reactions. The steric bulk of the tert-butyl group can create a specific coordination pocket around the metal center, influencing the catalyst's activity and selectivity.
For heterogeneous catalysis , the reactive chloromethyl handle is ideal for immobilizing the triazole unit onto a solid support, such as polystyrene or silica (B1680970) gel. This covalent anchoring prevents the catalyst from leaching into the product stream, facilitating catalyst separation and recycling. Alternatively, triazole-based MOFs and COFs, as discussed previously, can themselves serve as robust heterogeneous catalysts, where the metal nodes or the functionalized linkers act as the catalytic sites. rsc.org Research has shown that copper-based heterogeneous catalysts can efficiently promote the synthesis of 1,2,4-triazoles, highlighting the synergy between the triazole scaffold and catalytic metals. rsc.org
The creation of chiral catalysts for asymmetric synthesis is a paramount goal in chemistry. The this compound scaffold is an excellent starting point for chiral ligand design. By reacting the chloromethyl group with a chiral nucleophile, such as a chiral amine or alcohol, a new chiral ligand is formed. mdpi.com
A prominent strategy involves the synthesis of chiral N-heterocyclic carbene (NHC) ligands. Chiral bis-1,2,4-triazolium salts can be synthesized and subsequently deprotonated to form bis-NHC ligands. rsc.orgrsc.org These ligands form strong bonds with metals like rhodium or iridium, creating stable and rigid chiral environments. Such complexes have been successfully applied in asymmetric hydrogenations, yielding products with significant enantioselectivity. rsc.orgrsc.org The modular synthesis allows for fine-tuning of the ligand's steric and electronic properties to optimize performance for specific chemical transformations. nih.govacs.org
Table 2: Representative Rhodium-Catalyzed Asymmetric Hydrogenation using a Chiral Bis-1,2,4-triazole Ligand Data adapted from analogous systems reported in the literature. rsc.org
| Substrate | Catalyst System | Pressure (bar) | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Dimethylitaconate | [Rh(COD)(bis-triazole)]BF4 | 25 | >99 | 55 |
| Methyl-2-acetamidoacrylate | [Rh(COD)(bis-triazole)]BF4 | 25 | 67 | 61 |
Exploitation in Supramolecular Chemistry
The structural features of the 1,2,4-triazole ring—namely its aromaticity, electron-rich nature, and capacity for hydrogen bonding—make it an excellent component for designing complex supramolecular architectures. researchgate.net Derivatives of this compound can be tailored to participate in specific non-covalent interactions, leading to the formation of ordered assemblies and host-guest systems.
By attaching specific recognition motifs to the triazole scaffold via the chloromethyl linker, molecules can be synthesized to act as hosts that selectively bind to guest molecules. The triazole ring can serve as a hydrogen-bonding site or a π-stacking surface, while the attached functional groups can form a well-defined cavity. The bulky tert-butyl group can act as a "wall" element, contributing to the shape of the binding pocket and preventing self-association that might otherwise compete with guest binding.
Self-assembly relies on spontaneous organization of molecules into stable, well-defined structures through non-covalent interactions. The 4H-1,2,4-triazole unit possesses both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the other nitrogen atoms). This allows for the formation of predictable hydrogen-bonding networks, such as chains or tapes. Furthermore, the aromatic triazole ring can engage in π-π stacking interactions. By functionalizing the chloromethyl group with other interacting moieties (e.g., other aromatic rings, long alkyl chains), chemists can program molecules to self-assemble into complex architectures like liquid crystals, gels, or discrete molecular capsules. The tert-butyl group plays a key role by providing the necessary steric hindrance to guide the assembly process into specific geometries and by enhancing solubility in organic media.
Future Research Directions and Perspectives on 3 Tert Butyl 5 Chloromethyl 4h 1,2,4 Triazole Chemistry
Exploration of Asymmetric Synthetic Routes for Chiral Derivatives
The development of chiral molecules is a cornerstone of modern medicinal and materials chemistry. Future research is poised to explore the asymmetric synthesis of chiral derivatives originating from 3-tert-butyl-5-(chloromethyl)-4H-1,2,4-triazole. A promising direction lies in the catalytic asymmetric functionalization of the chloromethyl group. The use of chiral catalysts, such as chiral N-heterocyclic carbenes or metal complexes with chiral ligands, could facilitate the enantioselective substitution of the chloride with various nucleophiles, leading to a diverse array of chiral products. rsc.org
Another avenue involves the development of atropisomeric N-aryl-1,2,4-triazoles. nih.gov The steric hindrance imposed by the tert-butyl group could be exploited to create stable atropisomers upon N-arylation with bulky ortho-substituted aryl groups. Chiral phosphoric acid catalysts have shown success in the asymmetric synthesis of such atropisomeric heterocycles and could be adapted for this purpose. nih.gov The exploration of these synthetic strategies would not only yield novel chiral molecules but also provide deeper insights into the principles of asymmetric induction in the context of substituted triazoles.
Table 1: Potential Asymmetric Transformations of this compound
| Transformation | Catalyst/Reagent | Potential Chiral Product |
| Nucleophilic Substitution | Chiral Phase-Transfer Catalyst | Chiral ethers, thioethers, amines |
| N-Arylation | Chiral Phosphoric Acid | Atropisomeric N-aryl-1,2,4-triazoles |
| Derivatization | Chiral Auxiliaries | Diastereomerically pure derivatives |
Development of Greener Chemical Processes for Synthesis and Transformation
The principles of green chemistry are increasingly integral to synthetic chemistry, aiming to reduce environmental impact. rsc.orgnih.gov Future research on this compound will likely focus on developing more sustainable synthetic and derivatization methods. This includes the use of environmentally benign solvents such as water or glycerol, which have been successfully employed in the synthesis of other triazole derivatives. consensus.app
The application of alternative energy sources, such as microwave irradiation and ultrasound, can significantly reduce reaction times and energy consumption in the synthesis and functionalization of triazoles. nih.gov Furthermore, the development of catalytic systems that are recoverable and reusable will be a key area of focus. The goal is to create processes that are not only efficient in terms of yield and selectivity but also adhere to the principles of sustainability. nih.goviau.ir
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and ease of scalability. rsc.org The integration of the synthesis and derivatization of this compound with flow chemistry platforms is a logical next step. Continuous-flow reactors can be employed for the safe handling of reactive intermediates and for the precise control of reaction parameters, leading to higher yields and purities. nih.gov
Furthermore, the coupling of flow chemistry with automated synthesis platforms can accelerate the discovery of new derivatives. merckmillipore.comresearchgate.netresearchgate.netsigmaaldrich.comyoutube.com Automated systems can perform high-throughput screening of reaction conditions and nucleophiles for the substitution of the chloromethyl group, rapidly generating libraries of novel compounds for biological or materials science applications. This approach would significantly reduce the time and resources required for the exploration of the chemical space around this triazole core.
Discovery of Novel Reactivity Patterns and Unprecedented Transformations
The unique combination of a bulky tert-butyl group and a reactive chloromethyl handle suggests that this compound may exhibit novel reactivity. Future studies will likely focus on uncovering unprecedented transformations of this molecule. The chloromethyl group is a versatile electrophile, and its reactions with a wide range of nucleophiles under various conditions could lead to the discovery of new synthetic methodologies.
Beyond simple substitution, investigations into radical-mediated reactions of the chloromethyl group could open up new avenues for C-C and C-heteroatom bond formation. Additionally, the triazole ring itself can participate in various transformations, and the influence of the tert-butyl and chloromethyl substituents on its reactivity is an area ripe for exploration. The 1,2,4-triazole (B32235) anion, for instance, has been shown to be an effective acyl transfer catalyst, and derivatives of the target compound could be explored for similar catalytic applications. nih.gov
Computational Design of Advanced Derivatives with Tailored Reactivity
Computational chemistry and in silico design are powerful tools for predicting the properties and reactivity of molecules. imist.manih.govresearchgate.net Future research on this compound will undoubtedly leverage these methods to design advanced derivatives with tailored reactivity. Quantum chemical calculations can be used to model reaction pathways and transition states for the functionalization of the chloromethyl group, providing insights that can guide experimental work. researchgate.net
Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to design derivatives with specific biological targets in mind. pensoft.net By computationally screening virtual libraries of derivatives, researchers can prioritize the synthesis of compounds with the highest probability of desired activity. This synergy between computational design and experimental synthesis will be crucial for the efficient development of new functional molecules based on the this compound scaffold. nih.gov
Table 2: Computational Approaches for Tailored Derivative Design
| Computational Method | Application | Desired Outcome |
| Density Functional Theory (DFT) | Reaction mechanism studies | Prediction of reactivity and selectivity |
| Molecular Docking | Virtual screening | Identification of potential biological targets |
| QSAR | Structure-activity relationship | Design of derivatives with enhanced activity |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics | Understanding of ligand-receptor interactions |
Expansion into New Areas of Chemical Science
The intrinsic chemical properties of this compound suggest its potential for application in emerging areas of chemical science such as photochemistry and electrochemistry. The triazole nucleus is known to be a component of photoredox catalysts, and derivatives of the target compound could be designed to participate in or facilitate photochemical transformations. rsc.orgresearchgate.netacs.orgrsc.orgresearchgate.net The chloromethyl group could also be a site for photochemical activation, leading to novel bond-forming reactions. acs.org
In the realm of electrochemistry, the triazole ring can be involved in redox processes. rsc.orgacs.orgbeilstein-journals.orgrsc.orgnih.gov The electrochemical synthesis and functionalization of triazoles offer a green and efficient alternative to traditional methods. rsc.org Future research could explore the electrochemical behavior of this compound and its derivatives, potentially leading to new electrosynthetic routes and applications in areas such as sensing or electrocatalysis. The inherent physicochemical properties of triazoles, such as their dipole moments and ability to form hydrogen bonds, also make them interesting candidates for materials science applications. acs.orgnih.gov
Q & A
Q. How to assess stability and degradation under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies involve:
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.
- HPLC-MS : Identifies degradation products (e.g., hydrolysis of chloromethyl to hydroxymethyl groups).
- pH-Variation Experiments : Reveal acid-catalyzed ring-opening mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
